molecular formula C17H23ClN2O2 B2815250 2-(4-chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide CAS No. 2034487-19-7

2-(4-chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide

Cat. No.: B2815250
CAS No.: 2034487-19-7
M. Wt: 322.83
InChI Key: DCENSQHVMJQFDX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a 2-(4-chlorophenyl)acetamide moiety, a structure frequently investigated for its potential biological activities. Scientific literature indicates that compounds containing the 4-chlorophenylacetamide group are often explored as key intermediates in the synthesis of more complex molecules or as potential pharmacologically active agents . The molecular structure incorporates a pyrrolidine ring linked to a tetrahydropyran (oxane) group, a combination that may influence the compound's stereochemistry and binding affinity toward biological targets. Such hybrid structures are valuable for researchers developing new therapeutic agents, particularly in the fields of oncology and infectious diseases . For instance, related quinazolinone-acetamide derivatives have demonstrated significant in vitro antimicrobial and anticancer activities in research settings, making them a focus for rational drug design . Furthermore, the presence of the chlorophenyl group is a common feature in many compounds studied for their interaction with various enzyme systems, including kinases . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O2/c18-14-3-1-13(2-4-14)11-17(21)19-15-5-8-20(12-15)16-6-9-22-10-7-16/h1-4,15-16H,5-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCENSQHVMJQFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CC2=CC=C(C=C2)Cl)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Tetrahydropyran Ring: The tetrahydropyran ring is introduced through a nucleophilic substitution reaction.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached via a Friedel-Crafts acylation reaction.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]Acetamide ()

  • Structure: Replaces the pyrrolidine-oxan-4-yl group with a pyrazole ring bearing a cyano substituent.
  • Applications : Serves as an intermediate in synthesizing Fipronil derivatives, a class of insecticides targeting GABA receptors .

2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide ()

  • Structure : Features a dichlorophenyl group and a dihydro-pyrazol ring instead of pyrrolidine-oxan-4-yl.
  • Conformational Analysis : Dihedral angles between the dichlorophenyl and pyrazolyl rings range from 54.8° to 77.5°, influencing intermolecular hydrogen bonding (N–H⋯O) and crystal packing .
  • Implications : The dichloro substitution may enhance lipophilicity and binding to hydrophobic enzyme pockets, whereas the target compound’s oxan-4-yl group could improve aqueous solubility.

Analogues with Pyrrolidine-Oxan-4-yl Motifs

N-[(3R)-1-{2-[1-(4-Chlorophenyl)Ethyl]-5-Methylpyrazolo[1,5-a]Pyrimidin-7-yl}Pyrrolidin-3-yl]Acetamide ()

  • Structure : Shares the pyrrolidine-acetamide backbone but incorporates a pyrazolo-pyrimidine group instead of the chlorophenyl moiety.
  • Synthesis : Prepared via nucleophilic substitution using potassium carbonate in DMF at 65°C, yielding 29% .
  • Functional Insight : The pyrazolo-pyrimidine group may confer kinase inhibitory activity, while the oxan-4-yl group in the target compound could modulate metabolic stability.

N-[1-(Methanesulfonyl)Pyrrolidin-3-yl]-N-(Oxan-4-yl)-N'-(2-Phenylethyl)Urea ()

  • Structure : Replaces the acetamide with a urea linker and adds a methanesulfonyl group.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Solubility Profile
Target Compound Acetamide 4-Chlorophenyl, Pyrrolidine-Oxan Undetermined (Potential CNS) Moderate (Oxan improves)
2-Chloro-N-[1-(4-Chlorophenyl)Pyrazolyl]... Pyrazole-Acetamide 4-Chlorophenyl, Cyano Insecticidal (GABA antagonist) Low (Pyrazole reduces)
2-(3,4-Dichlorophenyl)-N-(DihydroPyrazolyl) Dihydro-Pyrazole-Acetamide 3,4-Dichlorophenyl Structural ligand Low (Dichloro increases logP)
N-[(3R)-Pyrrolidinyl]Acetamide () Pyrazolo-Pyrimidine Pyrazolo-Pyrimidine Kinase inhibition (inferred) Moderate (Pyrrolidine aids)

Biological Activity

2-(4-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide is a synthetic organic compound with a complex structure that includes a 4-chlorophenyl group, a pyrrolidine moiety, and an oxane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. The exploration of its biological activity is crucial for understanding its therapeutic applications.

The biological activity of the compound is attributed to its ability to interact with various molecular targets, including receptors and enzymes. These interactions may modulate cellular signaling pathways, leading to therapeutic effects such as anti-inflammatory responses and antimicrobial activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential use as an antibiotic agent. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In experimental models, it has shown the ability to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways such as NF-κB. This suggests that it could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or neuroinflammatory diseases.

Case Study 1: Neuroprotective Effects

In a study examining neuroinflammation, this compound was tested in models of Parkinson's disease. The results indicated that the compound significantly reduced microglial activation and inflammatory cytokine production, suggesting a protective effect on dopaminergic neurons during neuroinflammatory conditions .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria. The results revealed that it exhibited strong inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundContains a pyrrolidine ring and an oxane moietyAntimicrobial, Anti-inflammatory
2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]acetamideThiazole ring instead of pyrrolidineVaries in biological activity
2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acidTriazole scaffoldAnticancer properties

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